Ractopamine-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

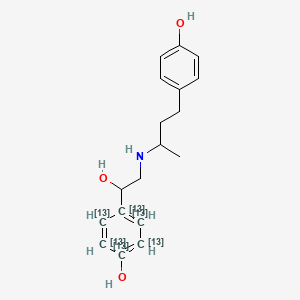

Ractopamine-13C6 is a synthetic phenethanolamine and β-adrenergic agonist. It is a labeled compound of ractopamine, which is commonly used as a feed additive to promote leanness and improve feed conversion efficiency in farm animals such as pigs and cattle . The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific studies, including metabolic and pharmacokinetic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ractopamine-13C6 involves the incorporation of carbon-13 labeled precursors into the ractopamine molecule. The general synthetic route includes the following steps:

Preparation of Carbon-13 Labeled Precursors: Carbon-13 labeled benzaldehyde and other intermediates are prepared.

Condensation Reaction: The labeled benzaldehyde undergoes a condensation reaction with a suitable amine to form the intermediate.

Reduction and Functionalization: The intermediate is then reduced and functionalized to introduce the hydroxyl and amino groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Synthesis of Labeled Precursors: Using carbon-13 labeled starting materials.

Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.

Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ractopamine-13C6 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The nitro groups can be reduced to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Conditions involving electrophiles like halogens or nitrating agents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Ractopamine-13C6 has several scientific research applications:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of ractopamine metabolism.

Biology: Employed in studies to investigate the effects of ractopamine on cellular processes and receptor interactions.

Medicine: Utilized in pharmacokinetic studies to determine the distribution, metabolism, and excretion of ractopamine in the body.

Industry: Applied in the development of analytical methods for detecting ractopamine residues in food products

Mechanism of Action

Ractopamine-13C6 exerts its effects by acting as a β-adrenergic agonist. It binds to β1 and β2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in enhanced protein synthesis and muscle growth. The labeled compound allows for precise tracking of these molecular interactions and pathways .

Comparison with Similar Compounds

Ractopamine-13C6 is similar to other β-adrenergic agonists such as clenbuterol, salbutamol, and mabuterol. its unique carbon-13 labeling makes it particularly valuable for research purposes. The labeled compound provides distinct advantages in tracing and quantifying metabolic pathways compared to its unlabeled counterparts .

List of Similar Compounds

Clenbuterol: Another β-adrenergic agonist used for similar purposes in livestock.

Salbutamol: Commonly used as a bronchodilator in medical applications.

Mabuterol: A β-adrenergic agonist with similar pharmacological properties.

Biological Activity

Ractopamine-13C6 is a stable isotope-labeled form of ractopamine, a beta-adrenergic agonist used as a feed additive in livestock to enhance growth performance and carcass leanness. This article delves into its biological activity, pharmacokinetics, metabolism, and associated effects on animal health and human consumption.

Overview of Ractopamine

Ractopamine is primarily utilized in the livestock industry to improve feed efficiency and promote lean muscle growth in animals such as pigs, cattle, and turkeys. Its mechanism of action involves the stimulation of beta-adrenergic receptors, leading to increased protein synthesis and reduced fat deposition. The compound is administered during the final weeks before slaughter to maximize its effects on growth and carcass characteristics .

Pharmacokinetics

Absorption and Distribution:

Ractopamine is rapidly absorbed following oral administration. Studies indicate that peak plasma concentrations occur within 0.5 to 2 hours post-dosing, with an elimination half-life of approximately 7 hours for both males and females . In cases where higher doses are administered (20 mg/kg), females exhibit significantly higher plasma levels compared to males .

Metabolism:

The metabolism of ractopamine involves the formation of several metabolites, primarily monoglucuronides. In pigs, approximately 88% of ractopamine is excreted in urine, with only a small fraction detected in feces . The liver and kidneys contain significant amounts of conjugated metabolites, indicating extensive biotransformation .

Growth Performance

Ractopamine has been shown to significantly enhance weight gain and feed conversion ratios in livestock. A meta-analysis indicated that dietary supplementation of ractopamine in cattle resulted in:

- Increased Average Daily Gain (ADG): Up to 18.8% improvement.

- Enhanced Carcass Weight: Increases exceeding 100 pounds compared to control groups.

- Improved Feed Efficiency: Notable gain-to-feed ratios were observed across multiple studies .

Table 1 summarizes the effects of ractopamine on various livestock species:

| Species | Dosage (mg/kg) | Effect on ADG (%) | Effect on Carcass Weight (%) |

|---|---|---|---|

| Pigs | 5 - 20 | 18.8 | Up to 5.5 |

| Cattle | 200 - 350 | Significant increase | Over 100 lbs |

| Turkeys | Varies | Improved efficiency | Not specified |

Safety and Toxicity

While ractopamine is effective for growth promotion, concerns regarding its safety have been raised. Studies indicate that consumption of meat from animals treated with ractopamine can lead to adverse effects in humans, particularly those with pre-existing cardiovascular conditions. Reported symptoms include tachycardia, headaches, and muscle spasms .

Case Studies

Case Study 1: Ractopamine in Swine

A study involving pigs showed that those fed ractopamine at varying levels (0 mg/kg to 20 mg/kg) exhibited significant increases in ADG and improved carcass yield. However, some studies reported reduced ADG at higher doses, indicating a potential threshold effect or individual variability among animals .

Case Study 2: Ractopamine Impact on Cattle

In cattle trials, ractopamine administration resulted in enhanced protein deposition while decreasing lipogenesis. This effect was attributed to the activation of beta-adrenergic receptors that modulate metabolic pathways associated with fat storage .

Regulatory Status

Ractopamine is banned or restricted in over 160 countries due to health concerns related to its residues in meat products. Despite this, it remains approved for use in the United States for pigs, cattle, and turkeys . The FDA continues to allow specific residue levels in meat products that exceed international standards set by the Codex Alimentarius Commission.

Properties

Molecular Formula |

C18H23NO3 |

|---|---|

Molecular Weight |

307.34 g/mol |

IUPAC Name |

4-[3-[[2-hydroxy-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]amino]butyl]phenol |

InChI |

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/i6+1,7+1,10+1,11+1,15+1,17+1 |

InChI Key |

YJQZYXCXBBCEAQ-NQMMCGFVSA-N |

Isomeric SMILES |

CC(CCC1=CC=C(C=C1)O)NCC([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)O |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.